molecular formula C25H25N5O B2794590 N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE CAS No. 896852-71-4

N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE

Cat. No.: B2794590
CAS No.: 896852-71-4
M. Wt: 411.509
InChI Key: QHWFKNQEFPLVHC-UHFFFAOYSA-N
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Description

N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl}propionamide
  • N-{4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl}butyramide

Uniqueness

N-[4-({2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}AMINO)PHENYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic rings, along with the acetamide group, allows for versatile chemical reactivity and potential biological activity .

Properties

IUPAC Name

N-[4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-16-23(18-8-4-3-5-9-18)25-28-22-11-7-6-10-21(22)24(30(25)29-16)27-20-14-12-19(13-15-20)26-17(2)31/h3-5,8-9,12-15,27H,6-7,10-11H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWFKNQEFPLVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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